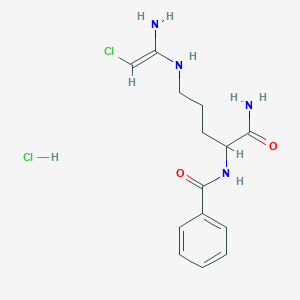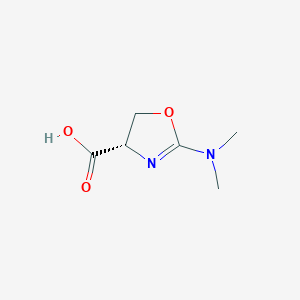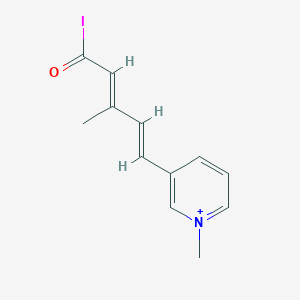
1-(3-Chloro-phenyl)-4,4-dimethyl-pentan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-phenyl)-4,4-dimethyl-pentan-3-one is an organic compound that belongs to the class of ketones It features a chlorinated phenyl ring attached to a pentanone backbone with two methyl groups at the fourth carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-phenyl)-4,4-dimethyl-pentan-3-one typically involves the reaction of 3-chlorobenzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 3-chlorobenzaldehyde reacts with 4,4-dimethylpentan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction parameters and can be scaled up for large-scale production. The use of automated reactors and real-time monitoring systems ensures consistent product quality.
化学反応の分析
Types of Reactions
1-(3-Chloro-phenyl)-4,4-dimethyl-pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-Chloro-phenyl)-4,4-dimethyl-pentan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Chloro-phenyl)-4,4-dimethyl-pentan-3-one involves its interaction with molecular targets such as enzymes and receptors. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorinated phenyl ring may also interact with hydrophobic pockets within proteins, affecting their function.
類似化合物との比較
Similar Compounds
1-(3-Chloro-phenyl)-2-propanone: A simpler ketone with similar structural features but fewer carbon atoms.
1-(3-Chloro-phenyl)-3-butanone: Another ketone with a different carbon chain length.
1-(3-Chloro-phenyl)-4-pentanone: Similar structure but without the dimethyl substitution.
Uniqueness
1-(3-Chloro-phenyl)-4,4-dimethyl-pentan-3-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the dimethyl groups at the fourth carbon provides steric hindrance, potentially affecting its binding affinity and selectivity in various applications.
特性
分子式 |
C13H17ClO |
|---|---|
分子量 |
224.72 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-4,4-dimethylpentan-3-one |
InChI |
InChI=1S/C13H17ClO/c1-13(2,3)12(15)8-7-10-5-4-6-11(14)9-10/h4-6,9H,7-8H2,1-3H3 |
InChIキー |
FNTWZZTUDYPTRK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)CCC1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Ethyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12865385.png)

![5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one](/img/structure/B12865398.png)
![3-(tert-Butyl) 9-ethyl 3-azaspiro[5.5]undecane-3,9-dicarboxylate](/img/structure/B12865404.png)
![(R)-N2,N2'-Bis(diphenylphosphanyl)-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12865412.png)


![((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphonium](/img/structure/B12865439.png)
![4,6-Dichloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyridine](/img/structure/B12865455.png)
